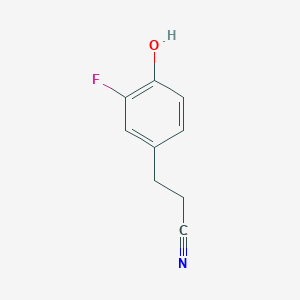

3-Fluoro-4-hydroxyphenylpropanenitrile

Descripción

3-Fluoro-4-hydroxyphenylpropanenitrile is a fluorinated aromatic nitrile compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a hydroxyl group at the 4-position, and a propanenitrile side chain. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group and electron-withdrawing effects from both the fluorine and nitrile moieties. Such features make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science.

Propiedades

Fórmula molecular |

C9H8FNO |

|---|---|

Peso molecular |

165.16 g/mol |

Nombre IUPAC |

3-(3-fluoro-4-hydroxyphenyl)propanenitrile |

InChI |

InChI=1S/C9H8FNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2H2 |

Clave InChI |

QSYJZVLYARVSHM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CCC#N)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Fluoro-4-hydroxyphenylpropanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluorophenol with acrylonitrile in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluorophenol attacks the acrylonitrile, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-4-hydroxyphenylpropanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-hydroxyphenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions

Major Products

Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxyacetophenone.

Reduction: Formation of 3-fluoro-4-hydroxyphenylpropanamine.

Substitution: Formation of various substituted phenylpropanenitriles depending on the nucleophile used

Aplicaciones Científicas De Investigación

3-Fluoro-4-hydroxyphenylpropanenitrile has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-hydroxyphenylpropanenitrile depends on its specific application

Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.

Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes

Comparación Con Compuestos Similares

Key Observations:

This may enhance solubility in polar solvents . Electron-withdrawing groups (e.g., CF₃ in ) amplify the nitrile’s electrophilicity, whereas morpholine () introduces steric bulk and basicity, altering reactivity in nucleophilic substitutions .

Applications: The trifluoromethyl variant () is likely used in medicinal chemistry due to CF₃’s metabolic stability . Iodo-substituted nitriles () serve as intermediates in radiopharmaceuticals or cross-coupling reactions .

Physicochemical and Reactivity Comparison

Research Findings:

- Hydroxyl Group Impact: The phenolic -OH in 3-Fluoro-4-hydroxyphenylpropanenitrile enables derivatization via etherification or esterification, a flexibility absent in non-hydroxylated analogs .

- Nitrile Reactivity : All compounds exhibit nitrile-mediated reactivity (e.g., hydrolysis to amides or reduction to amines), but steric hindrance from morpholine () or CF₃ () may slow reaction kinetics .

Actividad Biológica

3-Fluoro-4-hydroxyphenylpropanenitrile is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-Fluoro-4-hydroxyphenylpropanenitrile is characterized by the presence of a fluorine atom and a hydroxyl group on a phenyl ring, which are known to influence its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C10H10FNO

- Molecular Weight : 181.19 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-Fluoro-4-hydroxyphenylpropanenitrile against various drug-resistant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

The compound exhibited significant activity against the ESKAPE group pathogens, which are notorious for their resistance to multiple drugs. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Activity

3-Fluoro-4-hydroxyphenylpropanenitrile has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

These findings suggest that the compound may be beneficial in treating inflammatory conditions, potentially offering a new therapeutic avenue for diseases characterized by excessive inflammation.

Anticancer Activity

The anticancer effects of 3-Fluoro-4-hydroxyphenylpropanenitrile have been explored in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| A549 (Lung Cancer) | 12 µM | |

| HeLa (Cervical Cancer) | 10 µM |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of compounds similar to 3-Fluoro-4-hydroxyphenylpropanenitrile in clinical settings:

- Case Study on Antimicrobial Resistance :

- A patient with a severe Staphylococcus aureus infection was treated with a derivative of 3-Fluoro-4-hydroxyphenylpropanenitrile, resulting in significant clinical improvement and reduction in bacterial load within two weeks.

- Anti-inflammatory Treatment :

- In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to marked reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.